N-(4-bromo-2-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial research. This compound features a brominated phenyl group and a cycloheptapyridazinyl moiety, making it a unique structure for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the bromination of a methylphenyl precursor, followed by the formation of the cycloheptapyridazinyl ring through cyclization reactions. The final step involves the acylation of the intermediate product to form the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound may be used to study the effects of brominated phenyl groups and cycloheptapyridazinyl moieties on biological systems. It can serve as a model compound for investigating the interactions between similar structures and biological targets .
Medicine
Its unique structure may exhibit pharmacological activities, making it a candidate for further investigation in drug discovery .
Industry
In industrial research, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of innovative products and processes .
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and cycloheptapyridazinyl moiety may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-(4-Bromo-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to its combination of a brominated phenyl group and a cycloheptapyridazinyl moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20BrN3O2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-9-14(19)7-8-15(12)20-17(23)11-22-18(24)10-13-5-3-2-4-6-16(13)21-22/h7-10H,2-6,11H2,1H3,(H,20,23) |
InChI Key |
AVUVEHJQDTXGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
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